Ethanone, 1-[5-fluoro-2-(methylamino)phenyl]-
Übersicht
Beschreibung
Ethanone, 1-[5-fluoro-2-(methylamino)phenyl]- is a chemical compound with the molecular formula C9H10FNO. It is known for its unique structure, which includes a fluorine atom and a methylamino group attached to a phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is through electrophilic aromatic substitution, where a fluorine atom is introduced to the aromatic ring followed by the addition of a methylamino group .
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can optimize the production process .
Types of Reactions:
Oxidation: Ethanone, 1-[5-fluoro-2-(methylamino)phenyl]- can undergo oxidation reactions, where the ethanone group may be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (H2SO4) are used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-[5-fluoro-2-(methylamino)phenyl]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Ethanone, 1-[5-fluoro-2-(methylamino)phenyl]- involves its interaction with specific molecular targets. The fluorine atom and methylamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
- Ethanone, 1-[4-fluoro-2-(methylamino)phenyl]-
- Ethanone, 1-[5-chloro-2-(methylamino)phenyl]-
- Ethanone, 1-[5-fluoro-2-(ethylamino)phenyl]-
Comparison: Ethanone, 1-[5-fluoro-2-(methylamino)phenyl]- is unique due to the specific positioning of the fluorine and methylamino groups on the phenyl ring. This positioning can significantly influence its chemical properties and reactivity compared to similar compounds. For instance, the presence of a fluorine atom can enhance the compound’s stability and reactivity in certain reactions .
Eigenschaften
Molekularformel |
C9H10FNO |
---|---|
Molekulargewicht |
167.18 g/mol |
IUPAC-Name |
1-[5-fluoro-2-(methylamino)phenyl]ethanone |
InChI |
InChI=1S/C9H10FNO/c1-6(12)8-5-7(10)3-4-9(8)11-2/h3-5,11H,1-2H3 |
InChI-Schlüssel |
ZLTDLMUWJMSUNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC(=C1)F)NC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.